molecular formula C12H10BrN B13010308 2-Bromo-3-methyl-5-phenylpyridine

2-Bromo-3-methyl-5-phenylpyridine

Cat. No.: B13010308
M. Wt: 248.12 g/mol
InChI Key: IXBIXOYBKRABKO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-phenylpyridine is a brominated pyridine derivative characterized by a bromine atom at position 2, a methyl group at position 3, and a phenyl group at position 5. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 248.12 g/mol.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-3-methyl-5-phenylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IXBIXOYBKRABKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromo-2-methylpyridine (Relevant Intermediate)

A closely related intermediate, 5-bromo-2-methylpyridine, is prepared industrially via a sequence involving:

  • Condensation of diethyl malonate with 5-nitro-2-chloropyridine under basic conditions to form a substituted pyridine derivative.
  • Decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine.
  • Catalytic hydrogenation (Pd/C catalyst) to reduce the nitro group to an amino group, forming 5-amino-2-methylpyridine.
  • Diazotization and bromination of the amino group by treatment with bromine and sodium nitrite in acidic aqueous solution at low temperature (0 to -10 °C), followed by neutralization and extraction to obtain 5-bromo-2-methylpyridine.

This method is characterized by mild reaction conditions, high yields, and suitability for industrial scale-up.

Step Reaction Conditions Yield/Notes
1 Condensation of diethyl malonate with 5-nitro-2-chloropyridine Basic metal (Na), room temp Intermediate formation
2 Decarboxylation Acidic conditions 5-nitro-2-methylpyridine
3 Hydrogenation Pd/C catalyst, 15–40 °C 5-amino-2-methylpyridine
4 Diazotization and bromination Br2, NaNO2, 0 to -10 °C 5-bromo-2-methylpyridine, high yield

Direct Bromination of Pyridine Derivatives

Selective bromination at the 2-position of pyridine derivatives is a critical step. A method for preparing 2-bromo-3-hydroxypyridine (a related compound) involves:

  • Cooling aqueous sodium hydroxide solution to -10 to 0 °C.
  • Dropwise addition of bromine to the cooled solution.
  • Dissolving 3-hydroxypyridine in aqueous sodium hydroxide and adding this solution dropwise to the bromine solution while maintaining 10–15 °C.
  • Stirring at room temperature for 2.5–3 hours.
  • Adjusting pH to neutral and recrystallizing to isolate 2-bromo-3-hydroxypyridine.

Subsequent methylation of the hydroxyl group is achieved by:

  • Reacting the bromo-3-hydroxypyridine with sodium in methanol under reflux.
  • Adding methyl iodide and stirring overnight at room temperature.
  • Workup involving extraction, washing, drying, and distillation to obtain 2-bromo-3-methoxypyridine with about 75% yield.

This approach demonstrates mild conditions and good yields for brominated pyridine derivatives.

Multi-Step Synthesis of 2-Bromo-3-methyl-5-phenylpyridine

While direct literature on the exact synthesis of this compound is limited, the synthesis can be inferred from known methods for similar pyridine derivatives:

  • Starting from 2-bromo-3-methylpyridine or 3-methylpyridine derivatives.
  • Introduction of the phenyl group at the 5-position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate phenylboronic acid or phenylstannane reagents.
  • Bromination at the 2-position can be performed either before or after phenylation depending on the reactivity and selectivity.

Recent research on Ru(II)-catalyzed domino bond formation reactions shows that 2-bromo-3-methylpyridine derivatives can be converted into various functionalized pyridones under optimized catalytic conditions, indicating the feasibility of selective functionalization on the pyridine ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Preparation of 5-bromo-2-methylpyridine 5-nitro-2-chloropyridine, diethyl malonate Na, Pd/C, Br2, NaNO2 Room temp to -10 °C, acidic/basic media High Industrially scalable
Bromination of 3-hydroxypyridine to 2-bromo-3-hydroxypyridine 3-hydroxypyridine Br2, NaOH 0 to 15 °C, then RT ~75% Mild, selective
Methylation of 2-bromo-3-hydroxypyridine 2-bromo-3-hydroxypyridine Na, MeOH, MeI Reflux, RT overnight ~75% Efficient O-methylation
Cross-coupling for phenylation [Inferred] 2-bromo-3-methylpyridine Pd catalyst, phenylboronic acid Heating, inert atmosphere Variable Enables phenyl substitution
Ru(II)-catalyzed functionalization 2-bromo-3-methylpyridine Ru(II) catalyst, bases 150 °C, 72 h Moderate to high Demonstrates pyridine ring functionalization

Research Findings and Considerations

  • The bromination step requires careful temperature control to avoid polybromination or side reactions.
  • Catalytic hydrogenation and diazotization steps are well-established for introducing bromine selectively on methylpyridine derivatives.
  • Cross-coupling reactions provide a versatile route to introduce the phenyl group at the 5-position with high regioselectivity.
  • Recent studies emphasize the importance of catalyst and base combinations (e.g., Ru(II) with potassium pivalate and sodium carbonate) for efficient pyridine functionalization.
  • Solvent choice significantly affects reaction outcomes; toluene and 1,4-dioxane are preferred for certain catalytic steps.
  • Industrial methods prioritize mild conditions, high yields, and ease of product isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methyl-5-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-phenylpyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the phenyl group can interact with molecular targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-Bromo-2-phenylpyridine (CAS 27012-25-5)

  • Structure : Bromine at position 5, phenyl at position 2.
  • Molecular Formula : C₁₁H₈BrN (MW: 234.10 g/mol).
  • Key Differences :
    • Substitution pattern: Bromine and phenyl groups are transposed compared to the target compound.
    • Reactivity: Bromine at position 5 may exhibit reduced reactivity in cross-coupling due to electronic effects from the adjacent phenyl group.
    • Applications: Used in ligand synthesis and as a building block for fluorescent probes .

3-Amino-2-bromo-5-methylpyridine (CAS 12362448)

  • Structure: Bromine at position 2, methyl at position 5, and amino at position 3.
  • Molecular Formula : C₆H₇BrN₂ (MW: 187.04 g/mol).
  • Key Differences: Functional groups: Amino group at position 3 increases polarity, enhancing solubility in aqueous media. Applications: Primarily used in agrochemical intermediates and as a precursor for antimalarial agents .

2-Amino-5-bromo-6-methylpyridine (CAS 42753-71-9)

  • Structure: Bromine at position 5, amino at position 2, methyl at position 6.
  • Molecular Formula : C₆H₇BrN₂ (MW: 187.04 g/mol).
  • Applications: Utilized in the synthesis of kinase inhibitors and antiviral agents .

5-Amino-3-bromo-2-methoxypyridine

  • Structure: Bromine at position 3, methoxy at position 2, amino at position 5.
  • Molecular Formula : C₆H₇BrN₂O (MW: 218.04 g/mol).
  • Key Differences: Electron-donating groups: Methoxy and amino groups increase electron density, altering reactivity in electrophilic substitutions. Applications: Intermediate in the synthesis of antipsychotic drugs and fluorescent dyes .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Bromine Position : Bromine at position 2 (target compound) is more reactive in cross-coupling reactions than bromine at position 5 (e.g., 5-Bromo-2-phenylpyridine) due to reduced steric hindrance and favorable electronic effects .
  • Phenyl vs. Methyl Groups : The phenyl group in the target compound enhances lipophilicity (logP ≈ 3.5) compared to methyl-substituted analogs (logP ≈ 2.1), improving membrane permeability in drug candidates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP
2-Bromo-3-methyl-5-phenylpyridine 248.12 Not reported ~3.5
5-Bromo-2-phenylpyridine 234.10 75 ~2.8
3-Amino-2-bromo-5-methylpyridine 187.04 Not reported ~1.2

Data sourced from PubChem and supplier specifications .

Biological Activity

2-Bromo-3-methyl-5-phenylpyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN, and it features a bromine atom at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position of the pyridine ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various pyridine derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. A study demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes involved in cellular signaling pathways:

  • ABHD2 Inhibition : The compound selectively inhibits the α/β-hydrolase domain-containing protein 2 (ABHD2), which plays a crucial role in lipid metabolism and fertility processes .
  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), it affects the progression of the cell cycle, particularly in cancer cells, thereby promoting apoptosis .

Study on Antimicrobial Efficacy

A recent study conducted on a series of pyridine derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The study utilized a disk diffusion method to evaluate antimicrobial activity and reported promising results, supporting further development as an antibiotic candidate .

Evaluation of Anticancer Properties

In another case study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-methyl-5-phenylpyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Bromination of 3-methyl-5-phenylpyridine using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) is a common approach. Substituent positioning on the pyridine ring affects reactivity; steric hindrance from the methyl and phenyl groups may necessitate longer reaction times or catalytic additives (e.g., AIBN) to improve regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • Structural Confirmation :

  • X-ray crystallography : Use SHELX or ORTEP-III for single-crystal analysis to resolve bond angles/planarity, critical for confirming regiochemistry .
  • NMR : ¹H NMR (CDCl₃) typically shows a deshielded aromatic proton at δ 8.2–8.5 ppm (adjacent to bromine), with methyl group signals at δ 2.4–2.6 ppm. ¹³C NMR confirms quaternary carbons bonded to bromine (~105–110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should exhibit [M+H]⁺ at m/z 262–264 (Br isotope pattern) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

  • Strategies :

  • Employ scavenger resins to remove excess brominating agents.
  • Optimize solvent polarity during crystallization (e.g., dichloromethane/hexane).
  • Use preparative GC-MS for small-scale purification if byproducts co-elute in chromatography .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. The bromine’s electrophilicity and steric effects from substituents influence oxidative addition rates with Pd catalysts.
  • Compare HOMO/LUMO energy levels with aryl boronic acids to predict coupling efficiency .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

  • Analysis :

  • Refine X-ray data using SHELXL with high-resolution (<1.0 Å) datasets to minimize errors. Anomalies in C-Br bond lengths (~1.89–1.92 Å) may arise from thermal motion; apply anisotropic displacement parameters.
  • Validate against Cambridge Structural Database (CSD) entries for analogous bromopyridines .

Q. What mechanistic insights explain unexpected byproducts during functionalization of this compound?

  • Investigation :

  • Use LC-MS/MS to identify intermediates (e.g., dehalogenated products or ring-opened species).
  • Probe radical pathways via EPR spectroscopy if side reactions occur under light or radical initiators.
  • Kinetic studies (variable-temperature NMR) can reveal competing SNAr vs. radical mechanisms .

Q. How does the steric and electronic profile of this compound influence its utility in pharmaceutical ligand design?

  • Design Considerations :

  • The bromine atom serves as a halogen-bonding donor, enhancing target protein interactions.
  • Methyl and phenyl groups increase lipophilicity (logP ~2.5–3.0), impacting membrane permeability.
  • Substituent effects on π-π stacking can be modeled via molecular docking (AutoDock Vina) .

Q. What strategies address discrepancies in reported melting points or spectral data for this compound?

  • Resolution :

  • Verify purity via elemental analysis (C, H, N within ±0.3% of theoretical values).
  • Replicate synthesis under inert atmospheres (Ar/N₂) to exclude oxidative degradation.
  • Compare DSC thermograms to differentiate polymorphic forms .

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